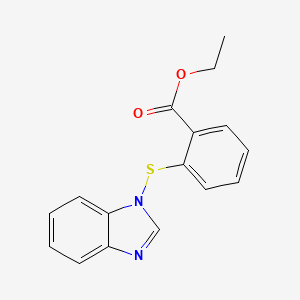
Benzoic acid, 2-(1H-benzimidazol-1-ylthio)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-(1H-benzimidazol-1-ylthio)-, ethyl ester is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological and clinical applications. These compounds are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of living systems
Méthodes De Préparation
The reaction conditions often require a strong dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Benzoic acid, 2-(1H-benzimidazol-1-ylthio)-, ethyl ester undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an antimicrobial and anticancer agent . In medicine, benzimidazole derivatives are known for their antiviral, anti-inflammatory, and antihypertensive activities . Industrial applications include its use in the development of new materials and as a catalyst in various chemical reactions .
Mécanisme D'action
The mechanism of action of benzoic acid, 2-(1H-benzimidazol-1-ylthio)-, ethyl ester involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes such as casein kinases and thrombin . These interactions can lead to various biological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Benzoic acid, 2-(1H-benzimidazol-1-ylthio)-, ethyl ester can be compared with other benzimidazole derivatives such as 2-(2,2,2-trifluoroethyl) benzimidazole and 2-(thiazolidin-4-one)-phenyl-1H-phenylbenzimidazole . These compounds share similar structural features but may differ in their biological activities and applications. For example, 2-(2,2,2-trifluoroethyl) benzimidazole is known for its androgen receptor modulation, while 2-(thiazolidin-4-one)-phenyl-1H-phenylbenzimidazole has been studied for its antibacterial and antifungal activities . The uniqueness of this compound lies in its specific combination of benzimidazole and benzoic acid moieties, which may confer distinct biological properties and applications.
Propriétés
Numéro CAS |
658702-69-3 |
|---|---|
Formule moléculaire |
C16H14N2O2S |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
ethyl 2-(benzimidazol-1-ylsulfanyl)benzoate |
InChI |
InChI=1S/C16H14N2O2S/c1-2-20-16(19)12-7-3-6-10-15(12)21-18-11-17-13-8-4-5-9-14(13)18/h3-11H,2H2,1H3 |
Clé InChI |
AXJLXCHFMVQTNQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC=C1SN2C=NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


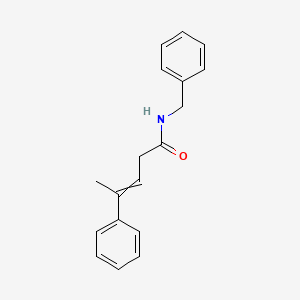

![[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol](/img/structure/B12535111.png)
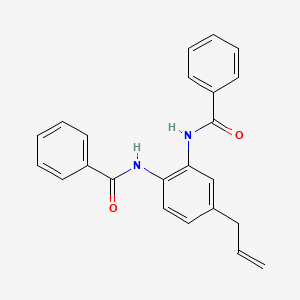
![5-[[3-Ethoxy-4-(3-phenylpropoxy)phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12535128.png)
![1-Methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate](/img/structure/B12535134.png)

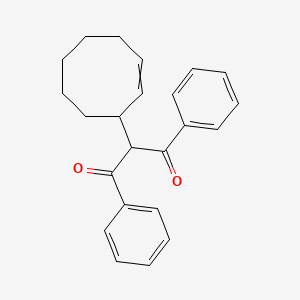
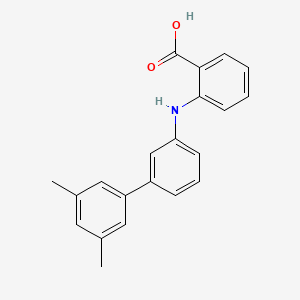
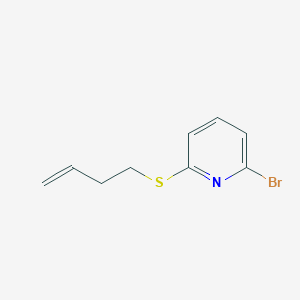
![1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol](/img/structure/B12535166.png)
![1-Naphthalenesulfonic acid, 6-amino-4-hydroxy-3-[2-[4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-](/img/structure/B12535184.png)
![Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]-](/img/structure/B12535190.png)
![(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclohexane-1,2-diamine](/img/structure/B12535198.png)
